(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol
Overview
Description
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NOS It is characterized by a thiazole ring substituted with a 3,5-dimethylphenyl group and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol typically involves the reaction of 3,5-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to yield the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: 2-(3,5-Dimethylphenyl)thiazol-4-carboxylic acid.
Reduction: 2-(3,5-Dimethylphenyl)dihydrothiazole-4-ylmethanol.
Substitution: 2-(3,5-Dimethyl-4-bromophenyl)thiazol-4-yl)methanol.
Scientific Research Applications
(2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-(3,5-Dimethylphenyl)thiazol-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
(2-(3,5-Dimethylphenyl)thiazol-4-yl)acetic acid: Contains an acetic acid group instead of a methanol group.
(2-(3,5-Dimethylphenyl)thiazol-4-yl)ethylamine: Features an ethylamine group in place of the methanol group.
Uniqueness: (2-(3,5-Dimethylphenyl)thiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
[2-(3,5-dimethylphenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-5,7,14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVTPLJRBEDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CS2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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